molecular formula C38H50N2O9 B1676210 马罗匹坦柠檬酸盐 CAS No. 359875-09-5

马罗匹坦柠檬酸盐

货号 B1676210
CAS 编号: 359875-09-5
分子量: 678.8 g/mol
InChI 键: PGVSXRHFXJOMGW-YBZGWEFGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maropitant citrate, developed by Zoetis, is a neurokinin receptor antagonist used specifically for the treatment of motion sickness and vomiting in dogs . It was approved by the FDA in 2007 for use in dogs and more recently has also been approved for use in cats .


Synthesis Analysis

The synthesis of Maropitant citrate involves a solution of (2S, 3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine and anhydrous citric acid in a mixture of acetone and water . The resultant mixture is then transferred to another reactor via an in-line filter .


Molecular Structure Analysis

The molecular formula of Maropitant citrate is C32H40N2O . The molecular weight is 468.67 .


Physical And Chemical Properties Analysis

Maropitant citrate has a molecular weight of 678.8 g/mol . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . The rotatable bond count is 13 .

科学研究应用

Visceral Analgesia in Dogs and Cats

  • Methods of Application : Most studies have shown a reduction in the minimum alveolar concentration (MAC) of allogenated anesthetics agents with the use of maropitant citrate .
  • Results or Outcomes : Recent research shows that maropitant citrate may be an alternative treatment for visceral pain in dogs and cats .

Peripheral Nerve Injury in Rats

  • Summary of Application : Maropitant citrate is used post-treatment to reduce oxidative stress, endoplasmic reticulum stress, and neuroinflammation on peripheral nerve injury in rats .
  • Methods of Application : Rats were anesthetized with sevoflurane and after chronic constriction injury (CCI), they were randomly assigned to groups that received different doses of maropitant . The effect on inflammatory mediators, oxidative stress, microglial and neuronal markers was evaluated through immunohistochemistry and expression levels of markers of hypoxia, antioxidant enzymes, and endoplasmic reticulum stress mediators through qRT-PCR .
  • Results or Outcomes : Intraperitoneal injection (IP) of maropitant inhibited nociception with ID 50 values of 4,1 mg/kg (5,85–19,36) in a neuropathic pain model through CCI . A dose of 30 mg/kg/24q was significantly effective in reducing mechanical allodynia 1 to 4h after treatment with nociception inhibition (145,83%) .

Antiemetic in Dogs and Cats

  • Summary of Application : Maropitant citrate is widely used as an antiemetic in dogs and cats . It is effective against emetogens that act at the central nervous system (such as apomorphine in dogs and xylazine in cats), those that act in the periphery (e.g. syrup of ipecac), and those that act in both (e.g. cisplatin) .
  • Methods of Application : Maropitant citrate is administered to dogs and cats to prevent vomiting caused by motion sickness or other causes .
  • Results or Outcomes : The use of Maropitant citrate has been shown to effectively control vomiting in dogs and cats .

Treatment of Acute Pain in Animals

  • Summary of Application : Research has demonstrated the promising use of Maropitant citrate in the treatment of acute pain in animals .
  • Methods of Application : Maropitant citrate is administered to animals experiencing acute pain .
  • Results or Outcomes : Studies have shown that Maropitant citrate can effectively manage acute pain in animals .

Reduction of Oxidative Stress and Neuroinflammation

  • Summary of Application : Maropitant citrate is used post-treatment to reduce oxidative stress, endoplasmic reticulum stress, and neuroinflammation on peripheral nerve injury in rats .
  • Methods of Application : Rats were anesthetized with sevoflurane and after chronic constriction injury (CCI), they were randomly assigned to groups that received different doses of maropitant . The effect on inflammatory mediators, oxidative stress, microglial and neuronal markers was evaluated through immunohistochemistry and expression levels of markers of hypoxia, antioxidant enzymes, and endoplasmic reticulum stress mediators through qRT-PCR .
  • Results or Outcomes : Intraperitoneal injection (IP) of maropitant inhibited nociception with ID 50 values of 4,1 mg/kg (5,85–19,36) in a neuropathic pain model through CCI . A dose of 30 mg/kg/24q was significantly effective in reducing mechanical allodynia 1 to 4h after treatment with nociception inhibition (145,83%) .

Antiemetic in Combination with Other Drugs

  • Summary of Application : Maropitant citrate is used in combination with other drugs such as morphine and acepromazine as an antiemetic in dogs .
  • Methods of Application : Maropitant citrate is administered in combination with other drugs to prevent vomiting in dogs .
  • Results or Outcomes : The use of Maropitant citrate in combination with other drugs has been shown to effectively control vomiting in dogs .

安全和危害

Maropitant citrate can cause serious eye irritation and may cause an allergic skin reaction . It may also cause damage to organs (cardiovascular system, liver) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

未来方向

Maropitant citrate has been evaluated for its effect on postoperative appetite return in cats . The results suggest that cats treated with buprenorphine for GI or UG surgeries do not have postoperative appetites return sooner when premedicated with maropitant . This indicates potential areas for future research and development .

属性

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVSXRHFXJOMGW-YBZGWEFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957411
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maropitant citrate

CAS RN

359875-09-5
Record name Maropitant citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAROPITANT CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maropitant citrate
Reactant of Route 2
Reactant of Route 2
Maropitant citrate
Reactant of Route 3
Maropitant citrate
Reactant of Route 4
Maropitant citrate
Reactant of Route 5
Reactant of Route 5
Maropitant citrate
Reactant of Route 6
Maropitant citrate

Citations

For This Compound
746
Citations
BL Hay Kraus - Veterinary Medicine: Research and Reports, 2017 - Taylor & Francis
… Maropitant citrate oral tablets are available in 16, 24, 60 and 160 mg. The tablets are … Maropitant citrate tablets are also approved for prevention of vomiting due to motion sickness in …
Number of citations: 28 www.tandfonline.com
R McCormack, L Olley, B Glanemann, JW Swann - Scientific Reports, 2020 - nature.com
… the neurokinin-1 receptor antagonist maropitant citrate is licensed as an antiemetic drug. In … reveals probable overprescribing of omeprazole and maropitant citrate in hospitalised dogs, …
Number of citations: 11 www.nature.com
AK Claude, A Dedeaux, L Chiavaccini… - Journal of veterinary …, 2014 - Wiley Online Library
… In conclusion, based on our study in healthy dogs, maropitant citrate administered 30–45 minutes SC before hydromorphone markedly diminished the incidence of opioid-induced …
Number of citations: 34 onlinelibrary.wiley.com
BLH Kraus - Journal of the American Veterinary Medical …, 2014 - Am Vet Med Assoc
Objective —To evaluate the effectiveness of orally administered maropitant citrate in preventing vomiting after hydromorphone hydrochloride administration in dogs. Design —…
Number of citations: 22 avmajournals.avma.org
MJ Williams-Fritze, JA Carlson Scholz… - Journal of the …, 2011 - ingentaconnect.com
… In the current study, we evaluated the efficacy of maropitant citrate in the treatment of … maropitant citrate (Cerenia, Pfizer Animal Health) for the treatment of murine UD. Maropitant citrate …
Number of citations: 35 www.ingentaconnect.com
SP Lesman, JF Boucher, GS Grover… - Journal of veterinary …, 2013 - Wiley Online Library
… Based on this study with healthy dogs, dosing maropitant citrate extra label for 14 days was well tolerated and steady-state was achieved following approximately four doses of the 2 mg/…
Number of citations: 15 onlinelibrary.wiley.com
SM Ozawa, MG Hawkins… - American journal of …, 2019 - Am Vet Med Assoc
… effects of a single dose of maropitant citrate in New Zealand White rabbits (Oryctolagus cuniculus) after SC and IV administration. We hypothesized that maropitant citrate at a dose of 1 …
Number of citations: 9 avmajournals.avma.org
CT Jones, BA Fransson - Journal of the American Veterinary …, 2019 - Am Vet Med Assoc
OBJECTIVE To investigate the prophylactic effectiveness of preoperative administration of maropitant citrate and metoclopramide hydrochloride in preventing postoperative clinical …
Number of citations: 6 avmajournals.avma.org
EH Berryhill, H Knych, JM Edman… - Journal of veterinary …, 2019 - Wiley Online Library
The neurokinin‐1 ( NK ) receptor antagonist, maropitant citrate, mitigates nausea and vomiting in dogs and cats. Nausea is poorly understood and likely under‐recognized in horses. …
Number of citations: 3 onlinelibrary.wiley.com
EH Berryhill, H Knych, M Chigerwe… - Journal of veterinary …, 2020 - Wiley Online Library
The neurokinin‐1 (NK‐1) receptor antagonist, maropitant citrate, mitigates nausea and vomiting in dogs and cats. Nausea is poorly understood in horses, and clinical use of NK‐1 …
Number of citations: 1 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。